A Comprehensive Technical Guide to the Physical Properties of 1,1,1-Trimethoxy-2-methylpropane
A Comprehensive Technical Guide to the Physical Properties of 1,1,1-Trimethoxy-2-methylpropane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trimethoxy-2-methylpropane, also widely known by its common synonym Trimethyl orthoisobutyrate, is an orthoester of significant interest in synthetic organic chemistry.[1][2] As a versatile reagent and chemical intermediate, it serves as a protective group and a precursor in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[3][4] Its unique structure, featuring a central carbon atom bonded to three methoxy groups and an isopropyl group, imparts a distinct set of physical properties that govern its behavior in chemical reactions, its applications as a solvent, and its handling and storage requirements.[2]
This technical guide provides an in-depth exploration of the core physical properties of 1,1,1-Trimethoxy-2-methylpropane (CAS No: 52698-46-1).[1][2][5] By synthesizing data from established chemical databases and providing field-proven experimental context, this document aims to equip researchers and drug development professionals with the authoritative information necessary for its effective and safe utilization in a laboratory setting.
Core Physicochemical Properties
The macroscopic physical properties of a compound are a direct manifestation of its molecular structure, weight, and the intermolecular forces at play. For 1,1,1-Trimethoxy-2-methylpropane, these properties define its state, volatility, and miscibility, which are critical parameters for reaction setup and product purification.
Quantitative Data Summary
The fundamental physical constants for 1,1,1-Trimethoxy-2-methylpropane are summarized below. These values are essential for stoichiometric calculations, process design, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 52698-46-1 | [1][2][6] |
| Molecular Formula | C₇H₁₆O₃ | [1][2][7] |
| Molecular Weight | 148.20 g/mol | [2][5][6] |
| Appearance | Clear, colorless liquid | [1][4][8] |
| Boiling Point | 130-137 °C | [1][4] |
| Melting Point | -55 °C | [3] |
| Density | 0.93 g/cm³ at 20 °C | [1][6][8] |
| Refractive Index (n²⁰/D) | 1.400 - 1.404 | [1][8] |
| Vapor Pressure | 15.1 mmHg at 25 °C | [4] |
| Polar Surface Area | 27.7 Ų | [2] |
Discussion of Properties
-
Boiling Point: The relatively high boiling point of 130-137 °C is consistent with its molecular weight and the presence of polar C-O bonds, which lead to dipole-dipole interactions.[1][4] However, as an orthoester, it lacks hydroxyl groups and therefore cannot act as a hydrogen bond donor, resulting in a lower boiling point than an alcohol of similar molecular weight. This volatility is suitable for reactions requiring elevated temperatures and allows for removal under reduced pressure.
-
Density: With a density of approximately 0.93 g/cm³, it is slightly less dense than water.[1][6][8] This is a typical value for an oxygenated organic compound of its size.
-
Solubility: 1,1,1-Trimethoxy-2-methylpropane has limited solubility in water but is miscible with common organic solvents.[3][4] This behavior is dictated by its molecular structure; the three methoxy groups provide some polarity, but the overall hydrocarbon character (from the isopropyl and methyl groups) is dominant, making it favorable for dissolving in non-polar to moderately polar organic media.
-
Refractive Index: The refractive index is a sensitive measure of a substance's purity. The narrow range of 1.400 to 1.404 at 20 °C serves as a reliable quality control parameter during synthesis and purification.[1][8]
Spectroscopic and Spectrometric Profile
While not classical physical properties, spectroscopic data are fundamental physical measurements that provide an unambiguous fingerprint of a molecule's structure. For a research and development audience, understanding the expected spectral characteristics is crucial for reaction monitoring and structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong C-O single bond stretching vibrations, typically found in the 1150-1050 cm⁻¹ region. A key diagnostic feature is the conspicuous absence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region (indicating no O-H group) and the absence of a strong, sharp absorption in the 1750-1650 cm⁻¹ region (indicating no C=O group).[9]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The expected signals are:
-
A singlet integrating to 9 protons for the three equivalent methoxy groups (-OCH₃), expected around δ 3.2-3.4 ppm.
-
A septet integrating to 1 proton for the methine proton (-CH) of the isopropyl group.
-
A doublet integrating to 6 protons for the two equivalent methyl groups (-CH₃) of the isopropyl group. The chemical shifts for the isopropyl protons are typically further upfield.[10]
-
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 148. Key fragmentation patterns would likely involve the loss of a methoxy group (-•OCH₃, m/z 31) to give a stable oxonium ion at m/z 117, which is often a dominant peak for orthoesters.
Experimental Determination of Boiling Point: A Methodological Insight
The trustworthiness of physical data relies on robust experimental methodology. The determination of a boiling point by simple distillation is a fundamental technique that validates the identity and purity of a liquid sample.
Protocol: Boiling Point Determination by Simple Distillation
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way distillation head, a thermometer with an adapter, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Causality: The closed system is necessary to collect the vapor and re-condense it, while ensuring that the temperature measurement is of the vapor in equilibrium with the boiling liquid, which defines the boiling point.
-
-
Sample Preparation: Place approximately 15-20 mL of 1,1,1-Trimethoxy-2-methylpropane and 2-3 boiling chips into the round-bottom flask.
-
Causality: Boiling chips are porous materials that trap air, creating nucleation sites for bubbles to form. This prevents "bumping," a phenomenon of violent boiling that can lead to inaccurate temperature readings and potential apparatus failure.
-
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.
-
Causality: This precise placement ensures that the thermometer is measuring the temperature of the vapor that is actively distilling into the condenser, which represents the true boiling point of the substance at the given atmospheric pressure.
-
-
Heating and Distillation: Gently heat the flask using a heating mantle. Increase the temperature until a steady boil is achieved and vapor begins to condense in the condenser. Record the temperature when the distillation rate is constant (approximately 1 drop per second) and the thermometer reading is stable. This stable temperature is the boiling point.
-
Causality: A stable temperature during distillation indicates that a pure substance is boiling. Mixtures will typically boil over a temperature range.
-
-
Pressure Correction: If the atmospheric pressure is not at standard sea level (760 mmHg), the observed boiling point should be corrected.
Intermolecular Forces and Physical Properties: A Conceptual Model
The physical properties of 1,1,1-Trimethoxy-2-methylpropane are governed by a combination of intermolecular forces. Understanding these forces provides a predictive framework for the compound's behavior. The primary forces at play are London Dispersion Forces and Dipole-Dipole Interactions. The absence of hydrogen bonding is a critical feature.
Sources
- 1. 1,1,1-Trimethoxy-2-methylpropane CAS#: 52698-46-1 [amp.chemicalbook.com]
- 2. 1,1,1-Trimethoxy-2-methylpropane | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jigspharma.com [jigspharma.com]
- 4. Page loading... [guidechem.com]
- 5. 1,1,1-Trimethoxy-2-methylpropane [oakwoodchemical.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 1,1,1-Trimethoxy-2-methylpropane [webbook.nist.gov]
- 8. 1,1,1-Trimethoxy-2-methylpropane, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
